![molecular formula C13H18BrN B1268665 (3-Bromobenzyl)cyclohexylamine CAS No. 59507-52-7](/img/structure/B1268665.png)
(3-Bromobenzyl)cyclohexylamine
Overview
Description
“(3-Bromobenzyl)cyclohexylamine” is an important compound used in various fields of research and industry. It has a molecular formula of C13H18BrN . The compound is also commonly referred to as BBA.
Synthesis Analysis
The synthesis of cyclohexylamine derivatives like “(3-Bromobenzyl)cyclohexylamine” can be achieved through a one-step process from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V2O5/MCM-41 is prepared and characterized by nitrogen adsorption/desorption, XRD, SEM, ICP, and XPS .Molecular Structure Analysis
The molecular structure of “(3-Bromobenzyl)cyclohexylamine” consists of a cyclohexane ring attached to an amine group . The molecular weight of the compound is 268.19 g/mol.Scientific Research Applications
Production of Cyclohexylamine Derivatives
Cyclohexylamine and its derivatives are prevalent units in plenty of natural products, pharmaceuticals, agrochemicals, and biological molecules . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used to synthesize these derivatives.
Visible-Light-Enabled Stereoselective Synthesis
“(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible .
Production of Sulfenamide-Based Reagents
Cyclohexylamine is used as an intermediate in the synthesis of sulfenamide-based reagents used as accelerators for vulcanization . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar manner.
Corrosion Inhibitor
Cyclohexylamine is an effective corrosion inhibitor . Given its similar structure, “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.
Printing Ink Industry
Cyclohexylamine has been used as a flushing aid in the printing ink industry . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.
Mechanism of Action
Mode of Action
. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.
Biochemical Pathways
This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACIKSVOHWIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)cyclohexylamine |
Synthesis routes and methods I
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